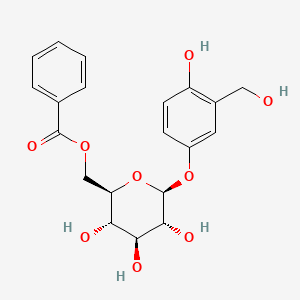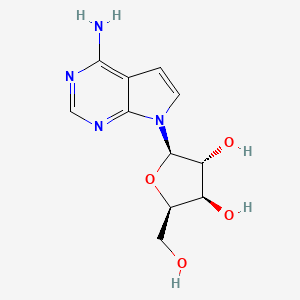
Veralipride
Vue d'ensemble
Description
La véralipride est un antipsychotique typique de la classe des benzamides, principalement indiqué pour le traitement des symptômes vasomoteurs associés à la ménopause . Elle agit comme un antagoniste des récepteurs de la dopamine D2 et induit la sécrétion de prolactine sans aucun effet estrogénique ou progestatif . La véralipride a été autorisée pour la première fois en 1979, mais elle a depuis été retirée du marché dans plusieurs pays en raison de ses effets indésirables .
Applications De Recherche Scientifique
Veralipride has been studied for its applications in various fields:
Biology: this compound’s effects on dopamine receptors have made it a subject of interest in neuropharmacological research.
Mécanisme D'action
Target of Action
Veralipride is a substituted benzamide antipsychotic with antidopaminergic action . It primarily targets dopamine D2 receptors and carbonic anhydrase (CA) isoforms . Dopamine D2 receptors are involved in a variety of neurological processes, including motor control, reward, and cognition. Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
This inhibits the action of dopamine, a neurotransmitter that plays a significant role in behavior and cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep, mood, attention, and learning .
In addition, this compound incorporates a primary sulfonamide moiety and has been found to exhibit potent inhibitory activity across all tested human carbonic anhydrase (hCA) isoforms, with the exception of hCA III . This suggests that this compound may interfere with the function of these enzymes, potentially affecting a variety of physiological processes.
Biochemical Pathways
These pathways play crucial roles in a variety of physiological processes, including motor control, reward, and cognition .
Pharmacokinetics
It has been suggested that this compound exhibits a double peak in plasma concentrations after oral absorption, indicating a potential site-specific absorption mechanism .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effects on dopamine D2 receptors and carbonic anhydrase isoforms. By inhibiting the action of dopamine, this compound can affect a variety of neurological processes. Its inhibitory effects on carbonic anhydrase isoforms may also have significant physiological implications .
Action Environment
These factors can include diet, lifestyle, exposure to toxins, and co-administration with other drugs
Analyse Biochimique
Biochemical Properties
Veralipride is a D2 receptor antagonist . It interacts with D2 receptors in the brain, blocking the action of dopamine, a neurotransmitter that transmits signals in the brain and other areas of the body . This interaction with D2 receptors induces prolactin secretion without any estrogenic or progestagenic effects .
Cellular Effects
This compound’s interaction with D2 receptors can have various effects on cellular processes. As a D2 receptor antagonist, it can influence cell function by modulating cell signaling pathways related to dopamine . It may also impact gene expression related to dopamine signaling
Molecular Mechanism
The molecular mechanism of this compound involves its action as a D2 receptor antagonist . By binding to D2 receptors, this compound prevents dopamine from exerting its effects, thereby influencing various biochemical processes . This includes potential changes in gene expression and enzyme activity related to dopamine signaling .
Méthodes De Préparation
La synthèse de la véralipride implique plusieurs étapes, commençant par la préparation de la structure de base du benzamide. La voie de synthèse comprend généralement :
Formation du noyau benzamide : La première étape implique la réaction de l'acide 2,3-diméthoxybenzoïque avec le chlorure de thionyle pour former le chlorure d'acide correspondant.
Introduction de la partie pyrrolidine : Le chlorure d'acide est ensuite mis à réagir avec la 1-allyl-2-pyrrolidinylméthanamine pour former le dérivé du benzamide.
Les méthodes de production industrielle de la véralipride impliqueraient probablement l'optimisation de ces étapes pour garantir un rendement et une pureté élevés, ainsi que l'utilisation de conditions de réaction évolutives.
Analyse Des Réactions Chimiques
La véralipride subit plusieurs types de réactions chimiques, notamment :
Oxydation : La véralipride peut être oxydée en utilisant des réactifs tels que le peroxyde d'hydrogène (H2O2) en milieu acide.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs comme le borohydrure de sodium (NaBH4).
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe sulfonamide, conduisant à la formation de divers dérivés.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des environnements acides ou basiques, des solvants organiques et des catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
4. Applications de la recherche scientifique
La véralipride a été étudiée pour ses applications dans divers domaines :
Biologie : Les effets de la véralipride sur les récepteurs de la dopamine en ont fait un sujet d'intérêt dans la recherche neuropharmacologique.
5. Mécanisme d'action
La véralipride exerce ses effets principalement par l'antagonisme des récepteurs de la dopamine D2. En bloquant ces récepteurs, la véralipride réduit l'activité de la dopamine, ce qui conduit à une augmentation de la sécrétion de prolactine . Ce mécanisme est responsable de ses effets thérapeutiques dans le traitement des symptômes vasomoteurs associés à la ménopause. Le même mécanisme contribue également à ses effets indésirables, notamment le parkinsonisme et d'autres symptômes neurologiques .
Comparaison Avec Des Composés Similaires
La véralipride fait partie de la classe des antipsychotiques benzamides, qui comprend d'autres composés tels que :
Sulpiride : Autre antipsychotique benzamide, le sulpiride est utilisé pour traiter la schizophrénie et la dépression.
Comparée à ces composés, l'application unique de la véralipride dans le traitement des symptômes ménopausiques la distingue. Ses effets indésirables ont limité son utilisation et ont conduit à son retrait du marché dans de nombreux pays .
Propriétés
IUPAC Name |
2,3-dimethoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-5-sulfamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-4-7-20-8-5-6-12(20)11-19-17(21)14-9-13(26(18,22)23)10-15(24-2)16(14)25-3/h4,9-10,12H,1,5-8,11H2,2-3H3,(H,19,21)(H2,18,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJXBGGBZJGVQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C(=O)NCC2CCCN2CC=C)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
66644-83-5 (mono-hydrochloride) | |
| Record name | Veralipride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066644813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6046268 | |
| Record name | Veralipride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66644-81-3 | |
| Record name | Veralipride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66644-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Veralipride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066644813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Veralipride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13523 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Veralipride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Veralipride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.376 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VERALIPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7064109UD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



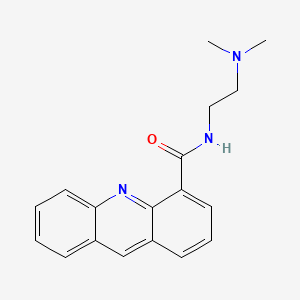
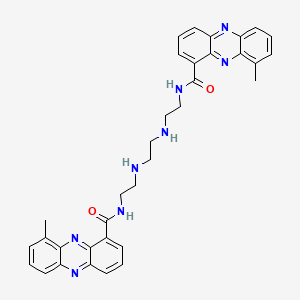
![3-[(Z)-[(5Z)-5-benzylidene-4-methyl-3,6-dioxopiperazin-2-ylidene]methyl]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide;hydrochloride](/img/structure/B1683414.png)
![Benzo[c][1,8]naphthyridin-6(5h)-One](/img/structure/B1683417.png)
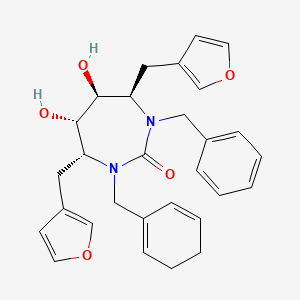

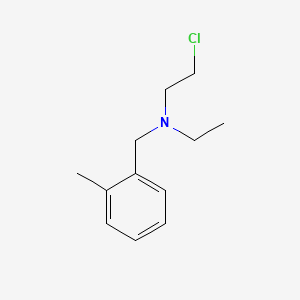
![3-Chloro-N-[(2e)-4-Methoxy-4-Oxobut-2-Enoyl]-L-Tyrosine](/img/structure/B1683422.png)


